molecular formula C5H4N2OS B8368207 3-Hydrox-4-cyano-5-methyl-isothiazole

3-Hydrox-4-cyano-5-methyl-isothiazole

Cat. No.: B8368207
M. Wt: 140.17 g/mol
InChI Key: CIVRVDZNKIRSJO-UHFFFAOYSA-N
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Description

3-Hydroxy-4-cyano-5-methyl-isothiazole is a polyfunctionalized isothiazole derivative featuring a hydroxyl group at position 3, a cyano group at position 4, and a methyl group at position 5. Its structural complexity allows diverse reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

5-methyl-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C5H4N2OS/c1-3-4(2-6)5(8)7-9-3/h1H3,(H,7,8)

InChI Key

CIVRVDZNKIRSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NS1)C#N

Origin of Product

United States

Comparison with Similar Compounds

5-Amino-4-cyano-3-methylisothiazole

  • Structure: Differs by substitution of the hydroxyl group (position 3) with an amino group.
  • Cyano and methyl groups at positions 4 and 5 mirror the target compound, preserving electron-withdrawing and steric effects.
  • Applications: Amino-substituted isothiazoles are often explored for antitumor activity, as seen in derivatives like 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide .

Methyl 3-Bromo-5-cyanoisothiazole-4-carboxylate

  • Structure: Bromo (position 3), cyano (position 5), and ester (position 4) substituents.
  • Key Properties: The bromo group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the hydroxyl group in the target compound. The ester at position 4 offers hydrolytic versatility, contrasting with the cyano group’s stability.
  • Synthetic Relevance: Demonstrated reactivity in hydration reactions (e.g., conversion of cyano to carbamoyl groups via H₂SO₄) .

5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide

  • Structure : Chloro (position 5), methyl (position 3), and hydrazide (position 4).
  • Demonstrated antitumor activity against breast and colorectal cancer cell lines, with Cisplatin as a reference .
  • Comparison: The target compound’s hydroxyl and cyano groups may offer distinct binding modes in biological systems due to altered polarity and steric effects.

5-Chloro-2-methyl-4-isothiazolin-3-one

  • Structure: Isothiazolinone core with chloro (position 5), methyl (position 2), and ketone (position 3).
  • Key Properties: The ketone group enhances electrophilicity, making it reactive in biocidal applications (common use for isothiazolinones).

Isothiazole-5-methanol

  • Structure : Hydroxymethyl group at position 5.
  • Key Properties: Polar hydroxymethyl enhances water solubility compared to the target’s methyl group at position 5. Reactivity focuses on alcohol-derived transformations (e.g., oxidation to aldehydes), unlike the cyano group’s participation in nitrile-specific reactions .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications Reference
3-Hydroxy-4-cyano-5-methyl-isothiazole OH (3), CN (4), CH₃ (5) Hydroxyl, Cyano Pharmaceutical intermediates N/A
5-Amino-4-cyano-3-methylisothiazole NH₂ (3), CN (4), CH₃ (5) Amino, Cyano Antitumor candidate
Methyl 3-Bromo-5-cyanoisothiazole-4-carboxylate Br (3), CN (5), COOCH₃ (4) Bromo, Ester Synthetic precursor for carbamoylation
5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Cl (5), CH₃ (3), CONHNH₂ (4) Chloro, Hydrazide Antitumor activity (Cisplatin benchmark)
5-Chloro-2-methyl-4-isothiazolin-3-one Cl (5), CH₃ (2), C=O (3) Chloro, Ketone Biocide/preservative
Isothiazole-5-methanol CH₂OH (5) Hydroxymethyl Solubility-focused derivatives

Research Findings and Implications

  • Reactivity: Hydroxyl and cyano groups in the target compound enable diverse modifications, such as etherification (OH) or nucleophilic addition (CN), contrasting with amino or bromo groups in analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-4-cyano-5-methyl-isothiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of precursors such as isothiazole derivatives with nitrile-containing reagents. Key steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance cyclization efficiency. Catalysts like triethylamine or Lewis acids (e.g., ZnCl₂) may improve reaction kinetics. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 3-hydroxy-4-cyano-5-methyl-isothiazole?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the hydroxyl (δ ~10–12 ppm) and cyano groups (no direct proton signal; inferred via adjacent carbons at ~110–120 ppm). Methyl groups typically appear at δ ~2.1–2.5 ppm .
  • IR Spectroscopy : Confirm O–H stretching (~3200–3500 cm⁻¹) and C≡N absorption (~2200–2260 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C:H:N:S ratios) with ≤0.3% deviation from theoretical values .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Report MIC values (µg/mL) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ and selectivity indices .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of 3-hydroxy-4-cyano-5-methyl-isothiazole?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies. These predict sites prone to nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma concentration-time profiles (LC-MS/MS) to identify poor absorption or rapid metabolism .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites and modify structures to enhance stability .
  • Comparative Assays : Test analogs with modified substituents (e.g., replacing cyano with carboxyl groups) to improve target binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize derivatives with variations at the 4-cyano and 5-methyl positions. Evaluate changes in bioactivity to identify critical pharmacophores .
  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with lower binding energies (ΔG ≤ -8 kcal/mol) .

Q. What analytical techniques validate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Stability Assays : Calculate degradation rate constants (k) using Arrhenius plots to recommend storage temperatures .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Answer : Cross-validate protocols by replicating reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions. Characterize byproducts via LC-MS and adjust stoichiometry of limiting reagents (e.g., cyanating agents) .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

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